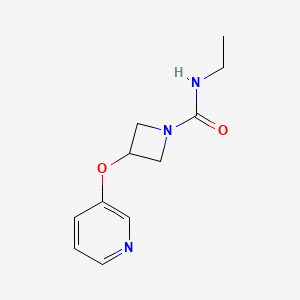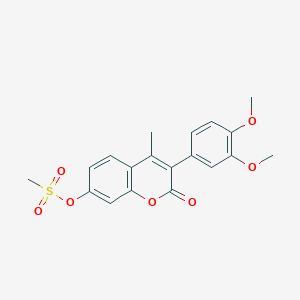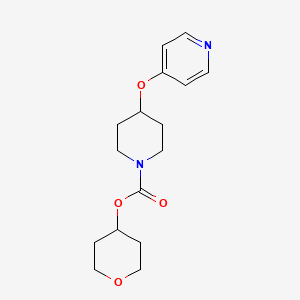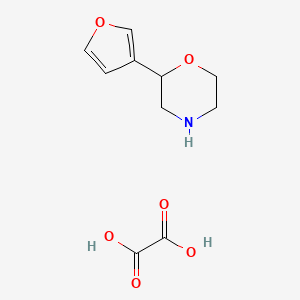
N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are driven by a considerable ring strain, making them more stable than related aziridines . They are used as motifs in drug discovery, polymerization, and chiral templates .
Synthesis Analysis
Azetidines can be synthesized through various methods. Recent advances have focused on the synthesis of azetidines and the reaction type used for their functionalization . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . They contain three carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Azetidines are characterized by a considerable ring strain . This makes them more stable than related aziridines .Scientific Research Applications
Chemodivergent Synthesis
“N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of ring-strained nitrogen-containing monomers, such as “N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide”, can be used in the development of antibacterial and antimicrobial coatings . These coatings can be applied in various fields, including healthcare and food packaging.
CO2 Adsorption
The polymers derived from “N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide” can also be used for CO2 adsorption . This application is particularly relevant in the context of climate change and efforts to reduce greenhouse gas emissions.
Chelation and Materials Templating
These polymers can be used in chelation, a process that involves the formation of multiple bonds between a molecule and a metal. They can also be used in materials templating, which involves using a structured template to influence the arrangement and patterning of atoms in the material .
Non-viral Gene Transfection
The polymers can be used in non-viral gene transfection . This is a method of introducing foreign DNA into cells without using a viral vector, which is particularly useful in gene therapy.
Antifungal Activities
Some of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, which could potentially include “N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide”, have shown moderate antifungal activities . This makes them potentially useful in the development of new antifungal drugs.
Future Directions
properties
IUPAC Name |
N-ethyl-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-13-11(15)14-7-10(8-14)16-9-4-3-5-12-6-9/h3-6,10H,2,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFNDTAZCMSIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2632996.png)





![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)

![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)
![N-{2-[2-(aminocarbothioyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2633011.png)
![N'-(1,3-Benzodioxol-5-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2633013.png)
